molecular formula C11H14O3 B14813700 4-Cyclopropoxy-1,2-dimethoxybenzene

4-Cyclopropoxy-1,2-dimethoxybenzene

Cat. No.: B14813700
M. Wt: 194.23 g/mol
InChI Key: SXKBHUVSWHKFOW-UHFFFAOYSA-N
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Description

4-Cyclopropoxy-1,2-dimethoxybenzene is an organic compound characterized by a benzene ring substituted with cyclopropoxy and two methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclopropoxy-1,2-dimethoxybenzene typically involves the cyclopropylation of 1,2-dimethoxybenzene. One common method is the Friedel-Crafts alkylation, where cyclopropyl chloride reacts with 1,2-dimethoxybenzene in the presence of a Lewis acid catalyst such as aluminum chloride . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and recrystallization.

Chemical Reactions Analysis

Types of Reactions: 4-Cyclopropoxy-1,2-dimethoxybenzene can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Electrophilic Aromatic Substitution: Reagents such as nitric acid for nitration, sulfuric acid for sulfonation, and halogens (chlorine, bromine) for halogenation.

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

Major Products:

    Nitration: Nitro derivatives.

    Oxidation: Quinones.

    Reduction: Hydroxyl derivatives.

Mechanism of Action

The mechanism of action of 4-Cyclopropoxy-1,2-dimethoxybenzene involves its interaction with molecular targets such as enzymes and receptors. The compound’s methoxy and cyclopropoxy groups can participate in hydrogen bonding and hydrophobic interactions, influencing its binding affinity and specificity . The exact pathways and molecular targets depend on the specific application and context of use.

Properties

Molecular Formula

C11H14O3

Molecular Weight

194.23 g/mol

IUPAC Name

4-cyclopropyloxy-1,2-dimethoxybenzene

InChI

InChI=1S/C11H14O3/c1-12-10-6-5-9(7-11(10)13-2)14-8-3-4-8/h5-8H,3-4H2,1-2H3

InChI Key

SXKBHUVSWHKFOW-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)OC2CC2)OC

Origin of Product

United States

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